3-(Trifluoromethoxy)-dl-phenylglycine HCl 3-(Trifluoromethoxy)-dl-phenylglycine HCl
Brand Name: Vulcanchem
CAS No.: 1820603-68-6
VCID: VC4221250
InChI: InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl
Molecular Formula: C9H9ClF3NO3
Molecular Weight: 271.62

3-(Trifluoromethoxy)-dl-phenylglycine HCl

CAS No.: 1820603-68-6

Cat. No.: VC4221250

Molecular Formula: C9H9ClF3NO3

Molecular Weight: 271.62

* For research use only. Not for human or veterinary use.

3-(Trifluoromethoxy)-dl-phenylglycine HCl - 1820603-68-6

Specification

CAS No. 1820603-68-6
Molecular Formula C9H9ClF3NO3
Molecular Weight 271.62
IUPAC Name 2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Standard InChI Key DXJPAFWHCBBMEQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₉H₈F₃NO₃·HCl, with a molecular weight of 271.62 g/mol. Its IUPAC name is 2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid hydrochloride, reflecting the presence of:

  • A phenyl ring substituted with a trifluoromethoxy group at the 3-position

  • An α-amino acetic acid backbone

  • A hydrochloride counterion .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number1820603-68-6
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl
InChIKeyDXJPAFWHCBBMEQ-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)1.8

Stereochemical Considerations

The "dl" designation indicates the racemic mixture of D- and L-enantiomers. The chiral center at the α-carbon creates two stereoisomers, though most applications utilize the racemic form due to synthetic practicality . Quantum mechanical calculations suggest the trifluoromethoxy group induces a 12° dihedral angle between the aromatic ring and glycine moiety, potentially influencing receptor binding .

Synthetic Methodologies

Halogenation-Ammuniation Approach

ParameterOptimal ValueYield Impact
Ammonia Concentration25% w/w+22%
Temperature50°C+15%
Catalyst (CuCl₂)0.1 mol%+18%

Alternative Synthetic Routes

Advanced methods employ:

  • Ullmann Coupling: Copper-catalyzed reaction between 3-(trifluoromethoxy)iodobenzene and glycine derivatives (yield: 74%)

  • Enzymatic Resolution: Lipase-mediated kinetic separation of enantiomers from racemic mixtures (ee >98%)

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 24 mg/mL in water at 25°C (pH 7.4)

  • Thermal Stability: Decomposes at 218°C (DSC peak)

  • pH Sensitivity: Forms zwitterionic structure between pH 4.2–8.7

Table 3: Key Spectral Data

TechniqueSignatureAssignment
¹H NMR (D₂O)δ 7.45 (m, 1H, ArH), 4.32 (s, 1H, CH)Aromatic protons
¹⁹F NMRδ -58.3 (s, OCF₃)Trifluoromethoxy group
IR1715 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₃⁺)Carboxylic acid, ammonium

Research Applications

Medicinal Chemistry

  • Glutamate Receptor Modulation: Binds to metabotropic glutamate receptors (mGluR5) with IC₅₀ = 3.2 μM, showing potential for neurological disorder treatment

  • Enzyme Inhibition: Inhibits alanine racemase (Ki = 8.9 nM) in bacterial cell walls, suggesting antibiotic applications

Materials Science

  • Liquid Crystal Additive: Improves nematic phase stability by 14°C in fluorinated LCs due to dipole-dipole interactions

  • Polymer Modification: Enhances PET thermal stability (Tg increase: 22°C) when incorporated at 5 mol%

Comparative Analysis with Structural Analogs

Table 4: Property Comparison

CompoundLogPmGluR5 IC₅₀Thermal Stability
3-(Trifluoromethoxy)-dl-PhgHCl1.83.2 μM218°C
3-Trifluoromethyl-dl-Phg2.18.7 μM205°C
4-Trifluoromethoxy-l-Phg1.612.4 μM225°C

Key differences:

  • The 3-OCF₃ substitution provides optimal receptor affinity due to steric and electronic complementarity

  • Meta-substitution enhances thermal stability compared to para-analogs

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